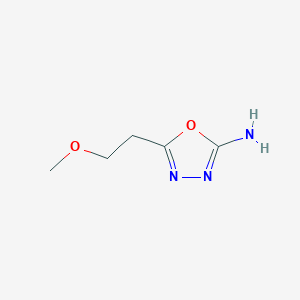

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

Description

Significance of the 1,3,4-Oxadiazole (B1194373) Core as a Privileged Scaffold in Chemical Research

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and the wide array of biological activities exhibited by its derivatives. nih.govnih.govresearchgate.net This significance stems from several key characteristics of the oxadiazole core.

Firstly, the 1,3,4-oxadiazole moiety is a bioisostere of amide and ester functionalities. researchgate.net Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a crucial strategy in drug design to modulate properties like metabolic stability, solubility, and bioavailability. nih.govnih.gov The oxadiazole ring can mimic the hydrogen bonding capabilities and spatial arrangement of amides and esters while often conferring improved pharmacokinetic profiles.

Secondly, derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial: Effective against various bacterial and fungal strains. tubitak.gov.tr

Antiviral: Showing promise in the development of agents against viruses such as HIV. researchgate.net

Anticancer: Exhibiting cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory and Analgesic: Providing relief from inflammation and pain. nih.gov

Anticonvulsant: Demonstrating potential in the management of seizures.

Antiparasitic: Showing activity against parasites like Trypanosoma cruzi. mdpi.com

This wide range of activities makes the 1,3,4-oxadiazole scaffold a fertile ground for the discovery of new therapeutic agents.

Historical Development and Evolution of 2-Amino-1,3,4-oxadiazole Derivatives in Academic Inquiry

The synthesis of 2-amino-1,3,4-oxadiazole derivatives has a rich history, with various methods developed and refined over time. Early methods often involved the cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) precursors. nih.gov One of the foundational approaches involves the reaction of an acylhydrazide with cyanogen (B1215507) bromide. nih.gov

Over the years, synthetic chemists have explored a multitude of reagents and reaction conditions to improve the efficiency, yield, and substrate scope of 2-amino-1,3,4-oxadiazole synthesis. Key evolutionary steps include:

Oxidative Cyclization: The use of various oxidizing agents to facilitate the ring closure of acylthiosemicarbazides has been a common strategy. nih.gov

Dehydration Reactions: The dehydration of acylsemicarbazides using reagents like phosphorus oxychloride has also been a widely employed method. ekb.eg

Modern Synthetic Methods: More recent advancements have focused on the use of milder and more efficient reagents, as well as the development of one-pot syntheses to streamline the process. organic-chemistry.org

The evolution of these synthetic methodologies has been crucial in enabling the exploration of a vast chemical space of 2-amino-1,3,4-oxadiazole derivatives, leading to the discovery of compounds with diverse biological activities. nih.gov

Rationale and Contemporary Relevance for Focused Research on 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine and its Analogs

While extensive research has been conducted on aryl- and alkyl-substituted 2-amino-1,3,4-oxadiazoles, the focus on analogs bearing an alkoxyalkyl substituent, such as the 2-methoxyethyl group in 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, represents a more contemporary area of investigation. The rationale for exploring such analogs is rooted in several key principles of medicinal chemistry.

The introduction of a methoxyethyl group at the 5-position of the oxadiazole ring can significantly influence the physicochemical properties of the molecule. The ether functionality can:

Enhance Solubility: The presence of the oxygen atom can increase the polarity of the molecule and its ability to form hydrogen bonds with water, potentially leading to improved aqueous solubility. This is a critical factor for drug development as it can impact absorption and distribution.

Influence Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to more labile functional groups. Replacing a simple alkyl chain with a methoxyethyl group can alter the metabolic profile of a compound, potentially leading to a longer half-life. cambridgemedchemconsulting.com

Provide Conformational Flexibility: The flexible nature of the methoxyethyl side chain allows for different spatial orientations, which can be advantageous for binding to various biological targets.

The contemporary relevance of research into 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine and its analogs lies in the systematic exploration of structure-activity relationships (SAR). By synthesizing and evaluating a series of compounds with different alkoxyalkyl substituents, researchers can gain a deeper understanding of how the size, shape, and electronic properties of the 5-substituent impact biological activity. nih.gov This knowledge is invaluable for the rational design of new and more potent therapeutic agents based on the 2-amino-1,3,4-oxadiazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHAGGWBLILEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627371 | |

| Record name | 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302842-61-1 | |

| Record name | 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Methoxyethyl 1,3,4 Oxadiazol 2 Amine and Its Analogs

Strategies for the Construction of the 1,3,4-Oxadiazole (B1194373) Ring System

Oxidative Cyclization Approaches

Oxidative cyclization is a common and effective method for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles. This strategy involves the formation of the heterocyclic ring through an oxidation-induced C-O bond formation.

Semicarbazones, readily prepared from the condensation of aldehydes or ketones with semicarbazide (B1199961), are versatile precursors for 2-amino-1,3,4-oxadiazoles. researchgate.netnih.gov The oxidative cyclization of semicarbazones offers a direct route to the desired heterocyclic system. nih.govresearchgate.net Similarly, acylthiosemicarbazides can be cyclized to form the oxadiazole ring, a process that involves the extrusion of a sulfur-containing group under oxidative conditions. nih.govjchemrev.com The reaction of an aldehyde with semicarbazide hydrochloride first forms the semicarbazone intermediate. researchgate.net This intermediate then undergoes cyclization in the presence of an oxidizing agent to yield the final 2-amino-1,3,4-oxadiazole product. researchgate.netacs.orgnih.gov This sequential one-pot process is efficient and avoids the need to isolate the intermediate semicarbazone, making it suitable for creating diverse libraries of these compounds. organic-chemistry.orgnih.gov

Halogen-based reagents are frequently employed as oxidants in the cyclization of semicarbazone and thiosemicarbazide (B42300) precursors. researchgate.netorganic-chemistry.org Molecular iodine (I₂) has emerged as a particularly useful reagent due to its mild nature, affordability, and eco-friendly profile. organic-chemistry.orgresearchgate.net The iodine-mediated oxidative cyclization of semicarbazones, typically conducted in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO), provides a facile and scalable method for preparing a wide array of 2-amino-substituted 1,3,4-oxadiazoles. researchgate.netacs.orgnih.govresearchgate.net This transition-metal-free process is compatible with aromatic, aliphatic, and cinnamic aldehydes, affording the products in moderate to excellent yields. researchgate.netorganic-chemistry.org

Another classic halogen-based oxidant for this transformation is bromine (Br₂) in acetic acid. researchgate.netnih.gov This method has been a long-standing approach for the preparation of 5-substituted-2-amino-1,3,4-oxadiazol-2-amines from semicarbazones. nih.gov Other oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been shown to be effective for the cyclization of acylthiosemicarbazides, offering the advantage of using safe and inexpensive reagents suitable for large-scale synthesis. jchemrev.comopenmedicinalchemistryjournal.com

Table 1: Examples of Oxidative Cyclization to form 2-Amino-1,3,4-Oxadiazoles This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Oxidizing Agent/Base | Solvent | Product Type | Yield (%) | Citation |

|---|---|---|---|---|---|

| Aldehyde + Semicarbazide | I₂ / K₂CO₃ | 1,4-Dioxane | 2-Amino-5-aryl-1,3,4-oxadiazole | High | researchgate.net |

| Acylthiosemicarbazide | I₂ / NaOH | Ethanol | 2-Amino-5-aryl-1,3,4-oxadiazole | 62-90 | nih.govjchemrev.com |

| Semicarbazone | Br₂ / Acetic Acid | Acetic Acid | 2-Amino-5-aryl-1,3,4-oxadiazole | N/A | nih.gov |

| Acylthiosemicarbazide | DBDMH / NaOH | Ethanol | 2-Amino-5-aryl-1,3,4-oxadiazole | High | jchemrev.comopenmedicinalchemistryjournal.com |

Dehydrative Cyclization Pathways

Dehydrative cyclization provides an alternative and powerful route to the 1,3,4-oxadiazole ring, starting from precursors like 1-acyl-semicarbazides or 1-acyl-thiosemicarbazides. nih.gov This method involves the intramolecular removal of a water molecule to facilitate ring closure.

Carbodiimide derivatives are effective reagents for promoting the dehydrative cyclization of acylthiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles. nih.gov 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a commonly used water-soluble coupling agent that can trigger the regioselective cyclization of thiosemicarbazide intermediates to form the 2-amino-1,3,4-oxadiazole core. scholarsportal.inforesearchgate.netnih.gov The reaction is typically performed in a solvent like DMSO. nih.gov This method is particularly valuable as it allows for regioselective control; by choosing the appropriate reagent, one can favor the formation of either the 1,3,4-oxadiazole or the 1,3,4-thiadiazole (B1197879) ring from the same thiosemicarbazide precursor. nih.gov Other coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) have also been used for the cyclo-desulfurization of acylthiosemicarbazides to afford 2-amino-1,3,4-oxadiazoles. researchgate.net

Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating agent for synthesizing 1,3,4-oxadiazoles. jchemrev.commdpi.com It facilitates the cyclodehydration of N,N'-diacylhydrazines to form 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.commdpi.com The reaction can be conducted in an inert solvent like toluene (B28343) or under solvent-free conditions, often by heating the substrate in excess POCl₃, which serves as both the reagent and the solvent. mdpi.commdpi.com While effective, this method can require stringent, anhydrous conditions. nih.gov In the context of 2-amino-1,3,4-oxadiazole synthesis, POCl₃ has been employed for the cyclization of thiosemicarbazide precursors, although it can sometimes lead to the formation of 1,3,4-thiadiazole analogs as well. scholarsportal.inforesearchgate.net Alternative reagents that achieve similar transformations include tosyl chloride in pyridine, which has been shown to be highly effective for the cyclization of acylthiosemicarbazides, often outperforming the corresponding semicarbazide cyclizations and yielding products in high yields. nih.govorganic-chemistry.org

Table 2: Examples of Dehydrative Cyclization to form 2-Amino-1,3,4-Oxadiazoles This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Reagent | Solvent | Product Type | Yield (%) | Citation |

|---|---|---|---|---|---|

| Thiosemicarbazide Intermediate | EDC·HCl | DMSO | 2-Amino-1,3,4-oxadiazole | High | nih.gov |

| Acylthiosemicarbazide | Tosyl Chloride / Pyridine | N/A | 2-Amino-5-alkyl/aryl-1,3,4-oxadiazole | 97-99 | nih.govorganic-chemistry.org |

| N,N'-Diacylhydrazine | POCl₃ | Toluene / Solvent-free | 2,5-Dialkyl-1,3,4-oxadiazole | 40-76 | mdpi.com |

| Acylthiosemicarbazide | DCC | N/A | 2-Amino-1,3,4-oxadiazole | N/A | researchgate.net |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in chemical synthesis by combining multiple reaction steps into a single operation, thereby reducing waste, time, and cost. Several MCRs have been developed for the synthesis of 1,3,4-oxadiazole derivatives.

A notable three-component reaction involves the condensation of N-isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids under mild conditions to yield 2,5-disubstituted-1,3,4-oxadiazoles. organic-chemistry.org This approach has been successfully applied to synthesize a variety of derivatives with good yields. goums.ac.ir For instance, the reaction of N-isocyaniminotriphenylphosphorane with 2-pyridine carbaldehyde and various carboxylic acid derivatives in dichloromethane (B109758) at 37°C for 24 hours produced the desired 1,3,4-oxadiazoles in high yields. goums.ac.ir

Another efficient one-pot method involves the reaction of hydrazides and isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized using a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com This cyclodesulfurization reaction proceeds under mild conditions and offers a simple work-up procedure. luxembourg-bio.com The synthesis of thiosemicarbazides can be achieved by mixing equimolar amounts of the corresponding hydrazides and isothiocyanate derivatives in methanol (B129727) at room temperature. luxembourg-bio.com

Furthermore, a one-pot synthesis-functionalization strategy has been developed for streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides. nih.gov This method involves an initial 1,3,4-oxadiazole synthesis followed by an in-situ arylation. nih.gov

Table 1: Examples of One-Pot/Multicomponent Reactions for 1,3,4-Oxadiazole Synthesis

| Reactants | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-isocyaniminotriphenylphosphorane, Aldehydes, Carboxylic acids | Mild conditions | 2,5-disubstituted-1,3,4-oxadiazoles | Good | organic-chemistry.org |

| Hydrazides, Isothiocyanates, TBTU, DIEA | DMF, 50°C | 2-amino-1,3,4-oxadiazoles | up to 85% | luxembourg-bio.com |

| Carboxylic acids, NIITP, Aryl iodides | Anhydrous 1,4-dioxane, 80°C | 2,5-disubstituted-1,3,4-oxadiazoles | 60-82% | nih.gov |

| Hydrazides, Aldehydes, I2/K2CO3 | 1,4-dioxane | 2-amino-substituted 1,3,4-oxadiazoles | Moderate to Good | nih.govresearchgate.net |

Photocatalytic and Transition-Metal-Free Approaches

In recent years, photocatalytic and transition-metal-free methods have gained prominence as sustainable and efficient alternatives for the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles.

Visible-light photoredox catalysis has been successfully employed for the aerobic cyclodesulfurization of thiosemicarbazides to produce 2-amino-1,3,4-oxadiazoles. researchgate.net This protocol utilizes inexpensive and readily available reagents like visible light and air. researchgate.net Organic dyes such as Eosin Y can act as photocatalysts in these transformations. researchgate.netresearchgate.net The proposed mechanism often involves the generation of radical intermediates initiated by the photocatalyst. researchgate.net

Transition-metal-free approaches for the synthesis of 2-amino-1,3,4-oxadiazoles often rely on the use of reagents like iodine. jchemrev.com An iodine-mediated oxidative cyclization of semicarbazones, formed from the condensation of aldehydes and semicarbazide, provides a direct route to 2-amino-substituted 1,3,4-oxadiazoles. nih.govjchemrev.com This method is operationally simple and avoids the use of toxic heavy metals. organic-chemistry.org Similarly, the reaction of thiosemicarbazide intermediates with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in DMSO or p-toluenesulfonyl chloride (p-TsCl) with triethylamine (B128534) in N-methyl-2-pyrrolidone (NMP) can lead to the regioselective formation of 2-amino-1,3,4-oxadiazoles. nih.gov

An efficient metal-free, one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols has been reported using Mukaiyama's reagent. researchgate.net This method offers a convenient pathway to these important intermediates.

Table 2: Photocatalytic and Transition-Metal-Free Syntheses of 2-Amino-1,3,4-oxadiazoles

| Starting Material | Reagents/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiosemicarbazides | Eosin Y, Visible light, Air | Aerobic photoredox catalysis | 2-amino-1,3,4-oxadiazoles | researchgate.netresearchgate.net |

| Semicarbazones | I2, K2CO3 | Oxidative cyclization | 2-amino-substituted 1,3,4-oxadiazoles | nih.govjchemrev.com |

| Thiosemicarbazide intermediate | EDC·HCl / DMSO or p-TsCl, TEA / NMP | Reagent-based cyclization | 2-amino-1,3,4-oxadiazoles | nih.gov |

| Carboxylic acid hydrazides, Cyanogen (B1215507) bromide | - | - | 5-alkyl/aryl-2-amino-1,3,4-oxadiazoles | google.com |

Regioselective Introduction of the 2-Methoxyethyl Moiety

The specific placement of the 2-methoxyethyl group at the 5-position of the 1,3,4-oxadiazole-2-amine core is crucial for its desired properties. This can be achieved through strategic synthetic design, either by building the ring with a pre-functionalized precursor or by modifying an existing oxadiazole ring.

Alkylation Reactions on Oxadiazole Intermediates

While direct alkylation of a pre-formed 1,3,4-oxadiazole ring can be a strategy, achieving regioselectivity can be challenging. However, functionalization of the 2-amino group of a 5-substituted-1,3,4-oxadiazole is a common practice. nih.gov The 2-amino-1,3,4-oxadiazole core can be functionalized with various electrophiles, including alkyl halides. nih.govscribd.com This suggests that a 5-unsubstituted or appropriately protected 2-amino-1,3,4-oxadiazole could potentially be alkylated at the C5 position, though this is less commonly reported than N-alkylation.

A more direct approach involves the cyclization of intermediates already bearing the desired substituent. For instance, the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles often starts with N,N'-diacylhydrazines which are then cyclized. mdpi.com A substitution reaction on a bromine-containing 1,3,4-oxadiazole derivative has also been demonstrated, indicating that a pre-formed oxadiazole with a suitable leaving group at the 5-position could be reacted with a 2-methoxyethyl nucleophile. mdpi.com

Strategic Incorporations via Hydrazine (B178648) Derivatives

A more common and regioselective method for introducing the 5-(2-methoxyethyl) group is to start with a hydrazine derivative that already contains this moiety. The synthesis of 1,3,4-oxadiazoles frequently begins with the reaction of a carboxylic acid hydrazide with a suitable cyclizing agent. researchgate.netnih.gov

To synthesize 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine, one would typically start with 3-methoxypropanehydrazide. This hydrazide can be reacted with cyanogen bromide to directly form the target molecule. google.com Alternatively, the hydrazide can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield the desired 2-amino-1,3,4-oxadiazole. researchgate.net

Another strategy involves the condensation of 3-methoxypropanal (B1583901) with semicarbazide to form a semicarbazone, which can then be oxidatively cyclized using reagents like iodine to afford 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine. nih.govresearchgate.net This method is advantageous as it builds the desired substitution pattern directly into the cyclization precursor.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, which is especially important in industrial applications. For the synthesis of 1,3,4-oxadiazoles, several factors can be fine-tuned.

In the cyclodesulfurization of thiosemicarbazides, the choice of coupling reagent and base can significantly impact the yield. luxembourg-bio.com A study comparing different coupling reagents (DIC, DCC, CDI, and TBTU) found TBTU to be superior, providing an 85% yield of the desired 2-amino-1,3,4-oxadiazole. luxembourg-bio.com The solvent and temperature are also key parameters; for example, conducting the reaction in DMF at 50°C was found to be effective. luxembourg-bio.com

For syntheses involving dehydrative cyclization of diacylhydrazines, the choice of dehydrating agent is crucial. nih.gov A wide range of reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid have been used. mdpi.comnih.gov The reaction temperature and duration also need to be optimized; for instance, refluxing in phosphorus oxychloride for several hours is a common procedure. mdpi.com

In iodine-mediated cyclizations, the stoichiometry of iodine and the choice of base (e.g., potassium carbonate) are important for driving the reaction to completion and minimizing side products. nih.govjchemrev.com The use of microwave irradiation has also been reported to accelerate the oxidative cyclization of N-acyl hydrazones, leading to shorter reaction times and good to excellent yields. jchemrev.com

Mechanistic Investigations of 1,3,4-Oxadiazole Ring Formation

Understanding the reaction mechanism is fundamental for optimizing reaction conditions and extending the scope of a synthetic method. The formation of the 1,3,4-oxadiazole ring can proceed through several pathways depending on the starting materials and reagents.

In the cyclodehydration of 1,2-diacylhydrazines, the reaction is believed to proceed through the formation of a diacylhydrazine intermediate. otterbein.edu Computational studies, using methods like Density Functional Theory (DFT), have been employed to investigate the electronic effects of substituents on the reaction pathway. otterbein.edu Hammett plots can be used to correlate reaction rates with the electron-donating or electron-withdrawing nature of substituents, providing insight into the charge distribution in the transition state. otterbein.edu

For the synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates, a proposed mechanism involves the aerobic oxidation of the acylhydrazide to an acyldiazene intermediate. This intermediate then reacts with a zwitterionic species formed from the activation of the isothiocyanate by a base like 4-dimethylaminopyridine (B28879) (DMAP), followed by cyclization and desulfurization. acs.org

In syntheses starting from thiosemicarbazides, the mechanism for cyclodesulfurization using a uronium coupling reagent like TBTU is thought to involve the initial reaction of the sulfur atom of the thiosemicarbazide with the uronium salt. luxembourg-bio.com This forms an activated intermediate which then undergoes cyclization, followed by the elimination of a thiourea (B124793) byproduct to yield the 2-amino-1,3,4-oxadiazole. luxembourg-bio.com

The photocatalytic synthesis of 2-amino-1,3,4-oxadiazoles using Eosin Y is proposed to proceed via a radical mechanism. The excited photocatalyst initiates a series of single-electron transfer steps, leading to the formation of radical intermediates that cyclize and are subsequently oxidized to form the aromatic oxadiazole ring. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization of 5 2 Methoxyethyl 1,3,4 Oxadiazol 2 Amine

Nucleophilic Substitution Reactions on the Oxadiazole Amine Moiety

The 2-amino group of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine serves as a primary site for nucleophilic reactions. While direct nucleophilic substitution on an unsubstituted amine is uncommon, its character allows it to participate in various coupling reactions that effectively result in substitution. The amine can be functionalized with a range of electrophiles, including alkyl halides and acid halides, leading to N-substituted derivatives. nih.gov

These reactions typically proceed by the nucleophilic attack of the amino nitrogen on an electrophilic carbon. For instance, in the presence of a suitable base, the amine can be deprotonated to enhance its nucleophilicity, facilitating reactions with various halides. This approach is fundamental for introducing diverse functional groups and building more complex molecular architectures.

Acylation and Amide Bond Formation at the 2-Amino Position

For example, reacting 5-(substituted)-1,3,4-oxadiazol-2-amines with acid chlorides like 3-nitrobenzoyl chloride or 4-methoxybenzoyl chloride in an appropriate solvent yields the corresponding N-acylated oxadiazole derivatives. researchgate.net The resulting amide linkage is generally stable and provides a scaffold for further functionalization or for modulating biological activity through hydrogen bonding interactions. researchgate.net

| Acylating Agent | Resulting Product Structure | Reference |

|---|---|---|

| Methyl 4-(chlorocarbonyl)benzoate | N-{[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]}-4-carbomethoxybenzamide | researchgate.net |

| 3-Nitrobenzoyl chloride | N-{[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]}-3-nitrobenzamide | researchgate.net |

| 4-Methoxybenzoyl chloride | N-{[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]}-4-methoxybenzamide | researchgate.net |

| Chloroacetyl chloride | 2-Chloro-N-{[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]}acetamide | researchgate.net |

Condensation and Mannich Reactions for Structural Diversification

The structural framework of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine is well-suited for diversification through condensation and Mannich reactions. The primary amino group can undergo condensation with various aldehydes and ketones to form Schiff bases (imines). These intermediates are valuable for subsequent chemical transformations, including reduction to secondary amines or participation in cyclization reactions. nih.gov

Furthermore, the amino group, possessing an active hydrogen atom, can participate in Mannich reactions. This three-component reaction involves the amino-methylation of the primary amine with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine, such as morpholine (B109124) or a substituted piperazine. nih.govnih.govnih.gov This reaction is a powerful tool for introducing aminomethyl substituents onto the oxadiazole scaffold, yielding N-Mannich bases that are often explored for their biological potential. nih.govnih.gov While many examples start with 1,3,4-oxadiazole-2-thiones, the principle is applicable to 2-amino-1,3,4-oxadiazoles. tandfonline.comresearchgate.net

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Condensation | Aromatic Aldehydes | Schiff Bases (Imines) | nih.gov |

| Mannich Reaction | Formaldehyde + Primary/Secondary Amine (e.g., Morpholine) | N-Mannich Bases | nih.govnih.govnih.gov |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 2-amino-1,3,4-oxadiazole core is a versatile precursor for the synthesis of fused heterocyclic systems, most notably acs.orgnih.govresearchgate.nettriazolo[3,4-b] nih.govacs.orgresearchgate.netoxadiazoles (B1248032). nih.gov The synthesis of these fused systems typically involves a two-step process starting from the 2-amino-oxadiazole. The first step is the acylation of the amino group, as described previously. The resulting N-acylamino-oxadiazole intermediate can then undergo intramolecular cyclodehydration to form the fused triazolo-oxadiazole ring system. nih.gov

This cyclization is often promoted by dehydrating agents or can be achieved through thermal or microwave-assisted methods. nih.gov The reaction effectively builds a triazole ring onto the oxadiazole core, creating a rigid, planar structure with a distinct electronic and steric profile. This strategy allows for the creation of novel heterocyclic scaffolds from relatively simple starting materials.

Exploration of Bioisosteric Transformations and Analog Synthesis

Bioisosterism is a key strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic profiles. The 1,3,4-oxadiazole (B1194373) ring itself is a well-known bioisostere of ester and amide groups, valued for its ability to participate in hydrogen bonding and its enhanced metabolic stability. researchgate.netmdpi.com

For 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, several bioisosteric transformations can be explored:

1,3,4-Thiadiazole (B1197879) Analogs : A common bioisosteric replacement for the oxygen atom in the oxadiazole ring is a sulfur atom, yielding a 1,3,4-thiadiazole. nih.gov These analogs can be synthesized using similar methods, typically by substituting semicarbazide (B1199961) with thiosemicarbazide (B42300) during the initial cyclization reaction. nih.govnih.govorganic-chemistry.org This substitution can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

1,2,4-Oxadiazole (B8745197) Analogs : Isomeric replacement of the 1,3,4-oxadiazole with a 1,2,4-oxadiazole ring is another strategy. While both are bioisosteres, they have different electronic distributions and dipole moments, which can lead to significant differences in physical and pharmaceutical properties. nih.govrsc.orgrsc.org

Triazole Analogs : The oxadiazole ring can also be converted into a 1,2,4-triazole (B32235) ring. This transformation can sometimes be achieved by reacting the oxadiazole with hydrazine (B178648) hydrate, which involves the replacement of the ring's oxygen atom. frontiersin.org

The synthesis of analogs where the 2-amino group is modified is also a common approach. For instance, N-alkyl or N-aryl derivatives are synthesized to explore structure-activity relationships. mdpi.comnih.gov

| Original Moiety | Bioisosteric Replacement | Resulting Analog Core | Key Synthetic Precursor Change | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Sulfur for Oxygen | 1,3,4-Thiadiazole | Use of thiosemicarbazide instead of semicarbazide | nih.govnih.gov |

| 1,3,4-Oxadiazole | Isomeric Ring | 1,2,4-Oxadiazole | Different synthetic route required | nih.govrsc.org |

| 1,3,4-Oxadiazole | Nitrogen for Oxygen | 1,2,4-Triazole | Reaction with hydrazine hydrate | frontiersin.org |

Spectroscopic and Advanced Analytical Characterization of 5 2 Methoxyethyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 2-amino-5-substituted-1,3,4-oxadiazoles, the ¹H-NMR spectrum reveals characteristic signals for the amine group protons, as well as for the protons of the substituent at the 5-position. researchgate.netresearchgate.net

In the case of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, the protons of the amino group (NH₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration. The protons of the ethyl group adjacent to the methoxy (B1213986) group would be expected to show distinct signals. The methylene (B1212753) group (CH₂) adjacent to the oxadiazole ring would likely appear as a triplet, and the methylene group next to the methoxy group would also be a triplet. The methoxy group (OCH₃) protons would present as a sharp singlet.

Based on data from analogous structures, the expected ¹H-NMR spectral data for 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine is summarized in the table below. researchgate.neteurekajournals.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 5.0 - 7.5 | Broad Singlet |

| CH₂ (adjacent to oxadiazole) | ~ 3.0 | Triplet |

| CH₂ (adjacent to OCH₃) | ~ 3.6 | Triplet |

| OCH₃ | ~ 3.3 | Singlet |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In 5-substituted-2-amino-1,3,4-oxadiazoles, the two carbon atoms of the oxadiazole ring (C2 and C5) are of particular interest. nih.govnih.gov The carbon atom attached to the amino group (C2) typically resonates at a different chemical shift compared to the carbon atom at the 5-position, which is influenced by the nature of the substituent. researchgate.netresearchgate.net

For 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, the C2 carbon is expected to appear in the range of 160-168 ppm, while the C5 carbon would be found slightly upfield. The carbons of the 2-methoxyethyl substituent will have characteristic chemical shifts.

The anticipated ¹³C-NMR spectral data for the target compound, based on published data for similar 1,3,4-oxadiazole (B1194373) derivatives, are presented in the following table. researchgate.netnih.govnanobioletters.com

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 (Oxadiazole) | 160 - 168 |

| C5 (Oxadiazole) | 155 - 165 |

| CH₂ (adjacent to oxadiazole) | ~ 25 - 35 |

| CH₂ (adjacent to OCH₃) | ~ 65 - 75 |

| OCH₃ | ~ 58 - 60 |

Note: The chemical shifts are estimates based on analogous compounds and can differ based on the specific experimental setup.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine and its derivatives is expected to show characteristic absorption bands for the N-H, C-N, C=N, and C-O-C bonds. researchgate.netnih.govresearchgate.net

The N-H stretching vibrations of the primary amino group typically appear as one or two sharp bands in the region of 3100-3500 cm⁻¹. The C=N stretching of the oxadiazole ring is expected around 1640-1690 cm⁻¹. The C-O-C stretching vibrations of the oxadiazole ring and the ether linkage in the substituent are usually observed in the 1020-1250 cm⁻¹ region. researchgate.netnih.gov

A summary of the expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3100 - 3500 |

| Oxadiazole (C=N) | Stretching | 1640 - 1690 |

| Oxadiazole (C-O-C) | Stretching | 1020 - 1250 |

| Ether (C-O-C) | Stretching | 1070 - 1150 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.govnih.gov The molecular formula of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine is C₅H₉N₃O₂, corresponding to a molecular weight of 143.14 g/mol . cymitquimica.comparchem.com

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 143. The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. researchgate.net For 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, common fragmentation pathways could include the loss of the methoxyethyl side chain or parts of it, as well as the cleavage of the oxadiazole ring itself.

Advanced Solid-State Characterization Techniques

X-ray Powder Diffraction (XRPD) for Crystalline Forms and Lattice Identification

Computational and Theoretical Studies on 5 2 Methoxyethyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of novel compounds. For the 1,3,4-oxadiazole (B1194373) scaffold, these methods provide deep insights into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org It helps in understanding molecular stability, reactivity, and other key chemical properties. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry to its lowest energy state and to calculate various electronic parameters. nih.gov

For 2-amino-1,3,4-oxadiazole derivatives, DFT studies reveal the distribution of electron density and the locations of electrophilic and nucleophilic sites. scirp.org The molecular electrostatic potential (MEP) surface is a key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. In a typical 2-amino-1,3,4-oxadiazole structure, the oxygen and nitrogen atoms of the oxadiazole ring are electron-rich, representing sites of negative potential. scirp.org

Molecular Orbital Analysis and Electronic Properties

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nahrainuniv.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical polarizability. nih.govnahrainuniv.edu.iq

A smaller HOMO-LUMO gap generally implies higher reactivity, greater polarizability, and a higher propensity for intramolecular charge transfer. nih.govnih.gov In studies of various 1,3,4-oxadiazole derivatives, the HOMO-LUMO gap has been shown to be a useful indicator of their biological activity. For instance, a lower HOMO-LUMO gap was associated with higher potential as an inhibitor for certain enzymes. nih.gov

Theoretical studies on a range of substituted 1,3,4-oxadiazoles have calculated HOMO-LUMO gaps that vary depending on the nature of the substituents. nih.govnahrainuniv.edu.iq These calculations provide valuable data for comparing the reactivity of different derivatives. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted 1,3,4-Oxadiazole Derivatives (Theoretical Data)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) | Source |

| 5-nitro-1,3,4-oxadiazole-2-amine | - | - | 4.4092 | nahrainuniv.edu.iq |

| 2-amino-1,3,4-oxadiazole-5-carbonitrile | - | - | 5.3523 | nahrainuniv.edu.iq |

| 1,3,4-oxadiazole-2,5-diamine | - | - | 5.5151 | nahrainuniv.edu.iq |

| 5-chloro-1,3,4-oxadiazole-2-amine | - | - | 6.2381 | nahrainuniv.edu.iq |

| 1,3,4-oxadiazole-2-amine | - | - | 6.3124 | nahrainuniv.edu.iq |

| 2-(4-tert-butylphenyl)-5-(4-styryl)thiophene-1,3,4-oxadiazole | -5.30 | -2.58 | 2.72 | ijopaar.com |

| ChEMBL2058305 | - | - | 1.796 | nih.gov |

Note: The values are illustrative and derived from studies on various 1,3,4-oxadiazole derivatives. The exact values for 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine would require specific calculation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on molecular behavior, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com This analysis is crucial for understanding a molecule's stability and its interactions with biological targets. lumenlearning.com For a molecule like 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, the flexible 2-methoxyethyl side chain is of particular interest.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The 2-amino-1,3,4-oxadiazole moiety is rich in features that facilitate intermolecular interactions, which are fundamental to its crystal packing and its binding to biological macromolecules. nih.gov The amino group is a classic hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. nih.gov

Crystal structure analyses of various 2-amino-1,3,4-oxadiazole and related thiadiazole derivatives consistently reveal extensive hydrogen bonding networks. nih.govscispace.com These interactions, typically of the N-H···N or N-H···O type, are of moderate strength and play a crucial role in the formation of supramolecular structures like chains or sheets. nih.govnih.gov

Furthermore, the aromatic 1,3,4-oxadiazole ring can participate in π-π stacking interactions. nih.govmdpi.com These noncovalent interactions, where aromatic rings are stacked face-to-face or face-to-edge, contribute significantly to the stability of both crystal lattices and ligand-protein complexes. nih.govresearchgate.net Docking studies have demonstrated the possibility of stacking interactions between the oxadiazole ring and aromatic amino acid residues like tyrosine and tryptophan in the binding sites of enzymes. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of modern drug design. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. nih.govnih.gov The 1,3,4-oxadiazole ring is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including its ability to act as a bioisostere of amide and ester groups and its participation in hydrogen bonding. nih.govnih.gov

Studies on various series of 1,3,4-oxadiazole derivatives have led to the development of pharmacophore models for a range of biological targets, including enzymes like thymidine (B127349) phosphorylase and tubulin. nih.govnih.gov These models typically highlight the importance of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic regions (AR). nih.gov For example, a pharmacophore model developed for 1,3,4-oxadiazole-based thymidine phosphorylase inhibitors identified HBA, HBD, and a ring aromatic feature as key determinants for activity. nih.gov Similarly, models for tubulin inhibitors have identified specific spatial arrangements of hydrogen bond acceptors and hydrophobic features as crucial for potent anti-proliferative effects. nih.gov

These ligand-based design principles guide the synthesis of new derivatives with improved potency and selectivity. By understanding the key interacting features of the 1,3,4-oxadiazole scaffold, chemists can strategically modify the substituents to optimize interactions with the target receptor. mdpi.comresearchgate.net The 2-amino group and the 5-substituent are common points of modification to enhance biological activity. researchgate.net

Virtual Screening Methodologies for Identifying Potential Interactions

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This methodology is a cornerstone of early-stage drug discovery, enabling the cost-effective prioritization of compounds for further experimental testing. For a novel compound like 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, virtual screening would be a primary step to hypothesize its biological targets.

The process generally involves two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. If a set of known active ligands for a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. The 2-amino-1,3,4-oxadiazole scaffold, present in the subject compound, is a known pharmacophore in various biologically active molecules, enhancing its potential for interaction with multiple targets.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known (from X-ray crystallography or NMR spectroscopy), SBVS can be employed. This approach, primarily through molecular docking, simulates the interaction between a small molecule and the binding site of a protein. For derivatives of 1,3,4-oxadiazole, molecular docking has been widely used to predict their binding affinities and modes of interaction with various enzymes and receptors. For instance, computational studies on other 5-substituted-2-amino-1,3,4-oxadiazole derivatives have explored their potential as anticancer, antifungal, and antibacterial agents by docking them into the active sites of relevant proteins. researchgate.netnih.gov

A typical virtual screening workflow for 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine would involve preparing a 3D model of the compound and then screening it against a library of known drug targets. The results would be a list of potential protein interactions, ranked by a scoring function that estimates the binding affinity.

In Silico Evaluation of Binding Interactions with Macromolecular Targets

Following the identification of potential macromolecular targets through virtual screening, a more detailed in silico evaluation of the binding interactions is performed. This step aims to understand the specific forces and amino acid residues that stabilize the ligand-protein complex. Molecular docking is the principal tool for this evaluation.

In studies of analogous 1,3,4-oxadiazole derivatives, molecular docking has been instrumental in elucidating their mechanism of action at a molecular level. For example, research on 1,3,4-oxadiazole derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs, has provided detailed insights into their binding modes. nih.gov These studies have shown that the oxadiazole ring and its substituents can form various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the active site of the enzyme.

A hypothetical docking study of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine into a protein active site would analyze the following:

Hydrogen Bonding: The 2-amino group and the nitrogen and oxygen atoms of the oxadiazole ring are potential hydrogen bond donors and acceptors. The methoxy (B1213986) group on the ethyl side chain also presents a hydrogen bond acceptor. The formation of hydrogen bonds with key amino acid residues is often critical for high binding affinity.

Hydrophobic Interactions: The ethyl chain at the 5-position can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket.

Binding Energy/Docking Score: Docking programs calculate a score that estimates the free energy of binding. A lower (more negative) score generally indicates a more favorable interaction.

The table below summarizes representative data from docking studies of various 1,3,4-oxadiazole derivatives against different biological targets, which can serve as a proxy for what might be expected for 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine.

| Derivative Class | Target Protein | Key Interacting Residues (Examples) | Docking Score/Binding Affinity (Examples) |

| 2,5-disubstituted-1,3,4-oxadiazoles | Cyclooxygenase-2 (COX-2) | Tyr355, Arg513, Val523 | -7.70 kcal/mol |

| 5-substituted-2-amino-1,3,4-oxadiazoles | Dihydrofolate Reductase | Asp27, Phe31, Ile50 | Not specified |

| 1,3,4-oxadiazole amides | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Glu885, Cys919, Asp1046 | Not specified |

The data in this table is illustrative and compiled from studies on various 1,3,4-oxadiazole derivatives, not specifically 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine. nih.govmdpi.com

Further computational analyses, such as molecular dynamics (MD) simulations, can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event and can help to refine the understanding of the interaction.

Structure Activity Relationship Sar Investigations of 5 2 Methoxyethyl 1,3,4 Oxadiazol 2 Amine Analogs

Impact of Substituents on Molecular Recognition and Activity

The specific substituents on the 1,3,4-oxadiazole (B1194373) core are primary determinants of the molecule's interaction with biological targets and its resulting activity. The heterocyclic system's ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, underpins its role as a pharmacophore. nih.gov

The 5-(2-methoxyethyl) group is a key feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. While direct studies on this specific substituent are limited, the impact can be inferred from related structures.

Hydrophilic and Hydrophobic Balance: The ether oxygen in the methoxyethyl group can act as a hydrogen bond acceptor, potentially interacting with amino acid residues in a target protein. niscpr.res.in The ethyl backbone provides a degree of lipophilicity, which can contribute to hydrophobic interactions within a binding pocket. This balance is crucial for membrane permeability and target engagement.

Conformational Flexibility: The rotatable bonds within the methoxyethyl side chain allow it to adopt various conformations, potentially enabling an optimal fit within a receptor or enzyme active site. This flexibility can be a key factor in binding affinity.

Solvation and Molecular Interactions: Studies on similar polar-substituted oxadiazoles (B1248032) in different solvents have shown that such groups can form associations with solvent molecules. niscpr.res.in The methoxyethyl group, with its polar ether component, is likely to engage in dipole-dipole interactions, influencing the molecule's solvation properties and its interaction with biological targets. niscpr.res.in

The 2-amino group on the 1,3,4-oxadiazole ring is a critical functional moiety for biological activity.

Hydrogen Bonding: The primary amine acts as a potent hydrogen bond donor, a crucial interaction for anchoring the ligand to its biological target. This ability to form hydrogen bonds is a frequently cited reason for the pharmacological potential of 2-amino-1,3,4-oxadiazole derivatives. researchgate.netnih.gov

Site for Derivatization: The exocyclic amine serves as a convenient synthetic handle for creating diverse libraries of analogs. Acylation or reaction with isocyanates can produce amide or urea (B33335) derivatives, respectively, allowing for systematic exploration of the chemical space around this position to optimize activity. nih.govjchemrev.com

The following table illustrates how modifications at the 2-amino position and the 5-position of the 1,3,4-oxadiazole ring can impact biological activity, using examples from studies on related analogs.

| Compound Scaffold | R1 (at C5) | R2 (at N2) | Target/Activity | IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazole | 4-Tolyl | Dodecyl | BChE Inhibition | 89.97 | nih.gov |

| 1,3,4-Oxadiazole | Phenyl | Dodecyl | BChE Inhibition | >105 | nih.gov |

| 1,3,4-Oxadiazole | 4-Methoxyphenyl | Dodecyl | BChE Inhibition | >105 | nih.gov |

| 1,3,4-Thiadiazole (B1197879) | Pyridin-4-yl | Dodecyl | AChE Inhibition | 12.8 | nih.gov |

| 1,3,4-Oxadiazole | p-CF₃-Phenyl | Oxazole-linked | Leukemia (HL-60) | 8.50 | mdpi.com |

| 1,3,4-Oxadiazole | p-Cl-Phenyl | Oxazole-linked | Leukemia (HL-60) | 12.80 | mdpi.com |

This table is illustrative and based on data for analogous structures to demonstrate SAR principles.

When the 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine scaffold is part of a larger molecule, substitutions on other appended rings or linkers can drastically alter activity. For instance, in series of 5-aryl-1,3,4-oxadiazole derivatives, the nature and position of substituents on the aryl ring are critical. mdpi.com

Electronic Effects: Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methyl, methoxy) on an attached aromatic ring can modulate the electronic character of the entire molecule, affecting target binding affinity. mdpi.comnih.gov For example, studies on certain antibacterial oxadiazoles found that halogen substitutions on an aryl ring enhanced activity. mdpi.com

Steric Hindrance: Bulky substituents can create steric clashes that prevent optimal binding or, conversely, can promote favorable hydrophobic interactions if the binding pocket can accommodate them.

Mechanistic Insights into Enzyme Inhibition and Receptor Modulation

Analogs of 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine can exert their biological effects through various mechanisms, most notably enzyme inhibition and receptor modulation.

The inhibition of enzymes is a common mechanism for oxadiazole derivatives. nih.gov The specific type of inhibition provides clues about how the molecule interacts with the enzyme.

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the natural substrate. This type of inhibition affects the slope of the Lineweaver-Burk plot. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This affects the y-intercept and often the slope of the Lineweaver-Burk plot. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, affecting the y-intercept of the Lineweaver-Burk plot. nih.gov

Partial/Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex but with different affinities, leading to mixed inhibition patterns. mdpi.com In some cases, the enzyme-inhibitor-substrate complex can still produce a product, albeit at a reduced rate, a phenomenon known as partial reversible inhibition. mdpi.com

Oxadiazole derivatives have also been identified as modulators of G protein-coupled receptors (GPCRs). For example, certain 1,2,4-oxadiazole (B8745197) derivatives act as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govresearchgate.net These PAMs bind to an allosteric site on the receptor, enhancing the response to the endogenous ligand rather than activating the receptor directly. nih.gov This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eajournals.org By quantifying molecular properties (descriptors), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. eajournals.orgnih.gov

For oxadiazole derivatives, QSAR studies have successfully correlated various descriptors with biological activity. eajournals.orgnih.gov Key descriptors often include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons. researchgate.neteajournals.org

Topological Descriptors: Which describe the size, shape, and branching of the molecular structure.

Physicochemical Descriptors: Including lipophilicity (LogP) and polar surface area (PSA), which are crucial for predicting absorption and bioavailability.

A typical QSAR model is expressed as a linear or non-linear equation. For example, a multiple linear regression (MLR) model might look like: Predicted Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

The following table provides a conceptual example of data used in a QSAR study for a series of hypothetical oxadiazole analogs.

| Compound | LogP | HOMO Energy (eV) | Molecular Weight | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

| Analog 1 | 2.1 | -6.5 | 250 | 5.2 | 5.1 |

| Analog 2 | 2.5 | -6.8 | 275 | 5.6 | 5.7 |

| Analog 3 | 1.9 | -6.3 | 240 | 4.9 | 5.0 |

| Analog 4 | 3.0 | -7.1 | 300 | 6.1 | 6.0 |

| Analog 5 | 2.8 | -6.9 | 290 | 5.9 | 5.9 |

This table is a conceptual representation to illustrate the principles of QSAR modeling.

Such models, once validated, can be highly predictive for compounds within the same chemical class. nih.govresearchgate.net

Bioisosteric Replacement Strategies and their Structural-Activity Implications

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. nih.gov This strategy is widely used in medicinal chemistry to enhance potency, selectivity, or metabolic stability.

Oxadiazole as a Bioisostere: The 1,3,4-oxadiazole ring itself is a well-known bioisostere of amide and ester groups. mdpi.comresearchgate.net This substitution can increase metabolic stability by replacing a readily hydrolyzable ester or amide bond with a more robust heterocyclic ring. The oxadiazole ring can also participate in similar hydrogen bonding interactions as the groups it replaces. researchgate.net

Ring Isomer Replacement: Replacing one oxadiazole isomer with another, such as substituting a 1,2,4-oxadiazole with a 1,3,4-oxadiazole, can significantly impact properties. This change has been reported to increase polarity and reduce metabolic degradation. rsc.org However, such a switch can also lead to reduced target affinity, as seen in a series of cannabinoid receptor 2 (CB₂) ligands where the 1,3,4-oxadiazole analog had lower affinity than the 1,2,4-oxadiazole parent compound. rsc.org

Heteroatom Substitution: Replacing the oxygen atom of the oxadiazole with a sulfur atom to form a 1,3,4-thiadiazole is a common bioisosteric strategy. nih.govnih.gov This can alter the electronic properties, bond angles, and lipophilicity of the molecule, sometimes leading to a different or improved activity profile. In one study of cholinesterase inhibitors, the N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine analog was the most potent compound in the series, outperforming its oxadiazole counterparts. nih.gov

Future Directions and Unexplored Avenues in 5 2 Methoxyethyl 1,3,4 Oxadiazol 2 Amine Research

Advancements in Asymmetric Synthesis and Chiral Resolution of Derivatives

The introduction of a chiral center into a drug molecule can have profound effects on its pharmacological and toxicological properties. For derivatives of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, the creation of stereogenic centers, for instance by substitution on the ethyl side chain, would necessitate the development of asymmetric synthesis or chiral resolution methods to isolate and evaluate the individual enantiomers.

While specific methods for the asymmetric synthesis of derivatives of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine have not been reported, the broader field of organic synthesis offers a variety of potential strategies. These could include the use of chiral catalysts in the construction of the substituted side chain or the enzymatic resolution of a racemic mixture.

A study on chiral 1,3,4-oxadiazol-2-ones demonstrated that enantiomers can exhibit significant differences in their potency and selectivity as enzyme inhibitors. nih.gov For example, the S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one was a potent inhibitor of human recombinant fatty acid amide hydrolase (FAAH) with an IC50 of 11 nM, whereas its R-enantiomer was significantly less active (IC50 = 0.24 µM). nih.gov This underscores the critical importance of stereochemistry in the biological activity of oxadiazole derivatives.

Commonly employed methods for chiral resolution that could be adapted for derivatives of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine include:

Crystallization of diastereomeric salts: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers. nih.gov

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Future research in this area should focus on developing efficient and scalable methods for the asymmetric synthesis and chiral resolution of derivatives of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine to enable a thorough investigation of their stereochemistry-dependent biological activities.

Rational Design and Targeted Derivatization for Novel Academic Applications

The 1,3,4-oxadiazole (B1194373) scaffold is considered a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to participate in hydrogen bonding interactions. researchgate.net Rational design and targeted derivatization of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine could lead to the discovery of novel compounds with specific academic applications, such as probes for studying biological pathways or as lead compounds for drug discovery programs.

Numerous studies have demonstrated the potential of 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. researchgate.neteurekaselect.com For instance, derivatives have been designed to target various cancer-related proteins. Future work on 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine could involve modifying its structure to target specific enzymes or receptors implicated in disease.

Key strategies for the rational design of novel derivatives could include:

Structure-based drug design: If the three-dimensional structure of a biological target is known, computational docking studies can be used to design molecules that fit into the active site with high affinity.

Bioisosteric replacement: The methoxyethyl group could be replaced with other functional groups to modulate the compound's properties, such as its solubility, metabolic stability, and target-binding affinity.

Fragment-based drug discovery: Small molecular fragments that bind to the target can be identified and then linked together to create more potent molecules.

A systematic approach to derivatization would involve creating a library of analogues with variations at the 2-amino group and the 5-methoxyethyl group. These libraries could then be screened against a panel of biological targets to identify compounds with interesting activity profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

AI and ML models can be trained on large datasets of chemical structures and their associated biological activities to learn the complex relationships between structure and function. mdpi.com These trained models can then be used to:

Predict the biological activity of virtual compounds: This allows for the rapid screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Generate novel molecular structures with desired properties: Generative AI models can design new molecules that are predicted to be active against a specific target and have favorable drug-like properties. elsevier.com

Optimize the structure of lead compounds: AI can suggest modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic properties. mdpi.com

Exploration of Undiscovered Biological Targets and Complex Mechanistic Pathways

While 1,3,4-oxadiazoles are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific biological targets for many of these compounds, including 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine, remain to be fully elucidated. nih.govresearchgate.net Future research should aim to identify novel biological targets and unravel the complex mechanistic pathways through which this compound and its derivatives exert their effects.

Potential areas of investigation include:

Target identification studies: Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be used to identify the proteins that interact with 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine and its derivatives.

Mechanism of action studies: Once a target is identified, further studies can be conducted to understand how the compound modulates the target's function and the downstream cellular consequences.

Phenotypic screening: Screening the compound and its derivatives against a wide range of cell-based assays can reveal unexpected biological activities and provide clues about their mechanism of action.

The discovery of novel biological targets for 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine could open up new therapeutic avenues and enhance our understanding of fundamental biological processes. For instance, various 1,3,4-oxadiazole derivatives have been investigated for their potential to inhibit enzymes involved in cancer progression and microbial infections. nih.govnih.gov

Innovations in Sustainable Synthesis and Green Chemistry Methodologies for Oxadiazole Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov The development of sustainable and green synthesis methodologies for the production of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine and its derivatives is a crucial area for future research.

Conventional methods for the synthesis of 1,3,4-oxadiazoles often involve the use of harsh reagents and solvents. nih.gov Green chemistry approaches that have been successfully applied to the synthesis of oxadiazole derivatives include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasound-mediated synthesis: The use of ultrasound can also accelerate reactions and enhance product yields. nih.gov

Use of green catalysts and solvents: Replacing hazardous catalysts and solvents with more environmentally benign alternatives is a key aspect of green chemistry. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent can eliminate a major source of chemical waste. nih.gov

A recent review highlighted several innovative and eco-friendly techniques for the synthesis of 1,3,4-oxadiazole derivatives, such as catalyst-free synthesis, electrochemical synthesis, and grinding. nih.gov The adoption of these green methodologies for the production of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine would not only be environmentally beneficial but could also lead to more efficient and cost-effective manufacturing processes.

| Green Synthesis Technique | Description | Potential Benefits |

| Microwave Irradiation | Utilizes microwave energy to heat reactions. | Reduced reaction times, increased yields, fewer byproducts. nih.gov |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to promote chemical reactions. | Shorter reaction times, improved yields. nih.gov |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst. | Reduced cost and environmental impact. nih.gov |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions. | Mild reaction conditions, high selectivity. nih.gov |

| Grinding (Mechanochemistry) | Mechanical force is used to initiate reactions. | Solvent-free, reduced energy consumption. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine and its derivatives?

- Methodology : The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves cyclization of semicarbazide intermediates with carboxylic acids or their derivatives (e.g., using POCl₃ as a cyclizing agent). For example, 5-aryl-1,3,4-oxadiazoles are synthesized via condensation of aryl hydrazides with cyanogen bromide or via cyclization of thiosemicarbazides . Substitutions at the 2-methoxyethyl group may require protective group strategies or selective acylation steps. Structural validation is achieved through ¹H/¹³C NMR, FTIR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the structural integrity of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine confirmed experimentally?

- Methodology :

- FTIR : Identify key functional groups (e.g., C=N stretch at ~1640–1650 cm⁻¹ for the oxadiazole ring, NH₂ vibrations at ~3270 cm⁻¹) .

- NMR : Aromatic protons appear between 7.5–8.7 ppm (¹H NMR), while oxadiazole carbons (C2 and C5) resonate at ~157–164 ppm in ¹³C NMR. The methoxyethyl group’s protons and carbons are observed at δ ~3.3–3.5 ppm (OCH₃) and ~60–70 ppm (CH₂), respectively .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight.

Q. What in vitro assays are used to evaluate the antimicrobial activity of 1,3,4-oxadiazol-2-amine derivatives?

- Methodology :

- Disk diffusion assay : Zones of inhibition (ZOI) against bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans) are measured at varying concentrations (e.g., 75–100 µg/mL). Ampicillin and fluconazole are common positive controls .

- Minimum inhibitory concentration (MIC) : Determined via broth microdilution to quantify potency.

- Structure-activity trends : Derivatives with electron-withdrawing substituents (e.g., halogens) often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine derivatives?

- Methodology :

- Systematic substitution : Replace the methoxyethyl group with bulkier (e.g., benzyl) or polar (e.g., hydroxyl) groups to assess steric/electronic effects.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., bacterial dihydrofolate reductase). For example, compound 3d in related studies showed strong hydrogen bonding with active-site residues .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to predict optimal modifications .

Q. How do crystallographic studies resolve ambiguities in the molecular geometry of 1,3,4-oxadiazol-2-amine derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=N ~1.29 Å in oxadiazole rings) and dihedral angles (e.g., ~5° between oxadiazole and aryl rings). SHELX software is widely used for refinement .

- Intermolecular interactions : Hydrogen bonding (N–H⋯N) and π-π stacking (e.g., 3.3–3.5 Å distances) stabilize crystal packing, influencing solubility and stability .

Q. What strategies address low yields in the acylation of 1,3,4-oxadiazol-2-amine intermediates?

- Methodology :

- Reagent optimization : Use activated acylating agents (e.g., acyl chlorides instead of anhydrides) and catalysts (e.g., triethylamine) to enhance reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction kinetics.

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How can conflicting spectral data (e.g., NMR shifts) during characterization be resolved?

- Methodology :

- 2D NMR techniques : HSQC and HMBC correlate ¹H and ¹³C signals to confirm connectivity.

- Comparative analysis : Cross-reference with literature data for analogous compounds (e.g., 5-(pyridin-2-yl) derivatives ).

- Computational validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental results .

Q. What in vitro models assess the cytotoxicity and selectivity of 1,3,4-oxadiazol-2-amine derivatives?

- Methodology :

- MTT assay : Measure cell viability in cancer (e.g., MCF-7) vs. normal (e.g., HEK-293) cell lines to determine IC₅₀ values .

- Apoptosis markers : Flow cytometry detects Annexin V/PI staining to quantify apoptotic pathways.

- ROS detection : Fluorescent probes (e.g., DCFH-DA) evaluate oxidative stress mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products